
N-(2-Azidoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Azidoethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azidoethyl)benzamide typically involves the reaction of benzoyl chloride or benzoic acid with 2-azidoethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed in an aqueous medium, which simplifies the post-reaction purification process as the product is insoluble in water .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azidoethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Cycloaddition Reactions: The Huisgen cycloaddition is often performed using copper(I) catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted benzamides.
Reduction Reactions: N-(2-Aminoethyl)benzamide.
Cycloaddition Reactions: 1,2,3-Triazole derivatives.
Scientific Research Applications
N-(2-Azidoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Azidoethyl)benzamide depends on the specific application and the target molecule. In bioconjugation, the azido group reacts with alkyne-containing molecules through a cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)benzamide: Similar structure but with a phenyl group instead of an azido group.
N-(2-Methylcyclohexyl)benzamide: Contains a cyclohexyl group instead of an azido group.
2,3-Dimethoxybenzamide: Contains methoxy groups on the benzene ring.
Uniqueness
N-(2-Azidoethyl)benzamide is unique due to the presence of the azido group, which imparts specific reactivity and allows for cycloaddition reactions that are not possible with other similar compounds. This makes it particularly valuable in applications requiring bioconjugation and the formation of stable linkages.
Properties
CAS No. |
72200-26-1 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(2-azidoethyl)benzamide |
InChI |
InChI=1S/C9H10N4O/c10-13-12-7-6-11-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
InChI Key |
JCGANCYVCAOITN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
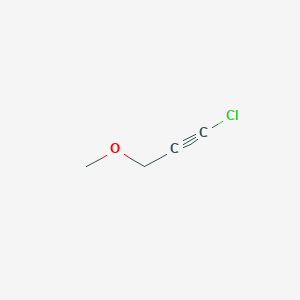
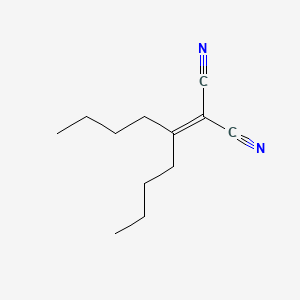
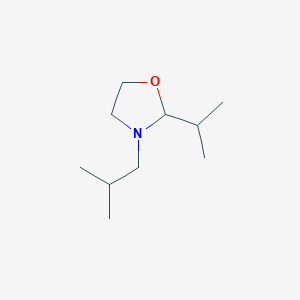


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
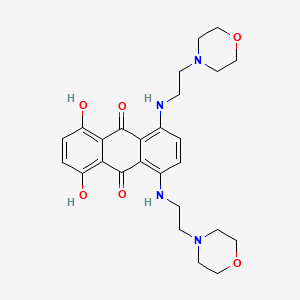

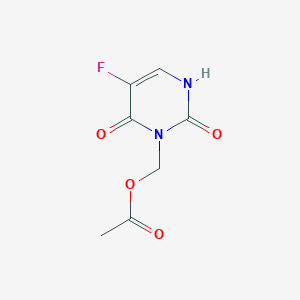

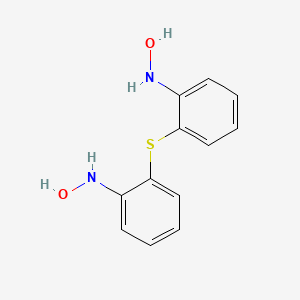
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
